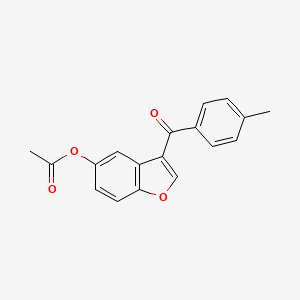![molecular formula C22H23NO2 B5867517 4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BMK-1, and it has been shown to have a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BMK-1 is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it can block the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine can have a variety of effects on the brain and body, including changes in mood, behavior, and movement.
Biochemical and Physiological Effects:
BMK-1 has been shown to have a variety of interesting biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce stereotypic behaviors. It has also been shown to increase dopamine release in the brain and to have potential neuroprotective effects. Additionally, BMK-1 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMK-1 in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been widely studied and has a variety of potential applications in scientific research. However, one limitation of using BMK-1 is that it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are many potential future directions for research on BMK-1. One area of interest is the potential therapeutic effects of BMK-1 in the treatment of Parkinson's disease and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of BMK-1 and its effects on the dopamine system. Finally, there is potential for the development of new compounds based on BMK-1 that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of BMK-1 involves several steps, including the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with benzylamine, followed by the addition of piperidine and acetic anhydride. The final product is then purified using column chromatography. This synthesis method has been well-established in the literature and has been used in numerous studies.
Aplicaciones Científicas De Investigación
BMK-1 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, BMK-1 has been studied for its potential use as a tool for studying the dopamine system in the brain. It has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16-19-9-5-6-10-20(19)25-21(16)22(24)23-13-11-18(12-14-23)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUSDNBVDCIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)

![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
